![molecular formula C20H18N2O2 B5849327 N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as MNA-715, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. It has been reported to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which is involved in oxidative stress.
Biochemical and Physiological Effects:
N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In animal models, it has been reported to reduce oxidative stress and inflammation in the brain. It has also been shown to reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
One advantage of using N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide in lab experiments is its high purity and yield. It has also been shown to have a low toxicity profile in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. One direction is to further investigate its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. Another direction is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies on its pharmacokinetics and pharmacodynamics could provide valuable information for its clinical development.
合成法
The synthesis method of N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. This method has been reported to have a high yield and purity of the final product.
科学的研究の応用
N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In neurodegenerative diseases, N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its neuroprotective effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Inflammation is a common factor in many diseases, and N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-9-11-16(12-10-14)20(23)24-22-19(21)13-17-7-4-6-15-5-2-3-8-18(15)17/h2-12H,13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPMRPGGYOMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


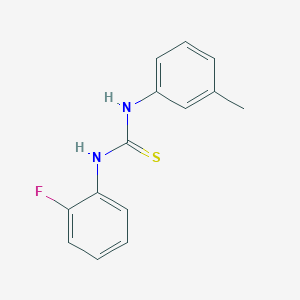
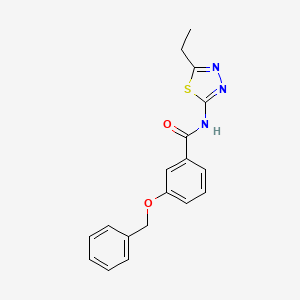
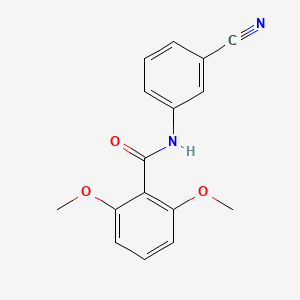
![2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)
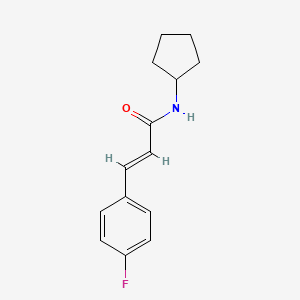
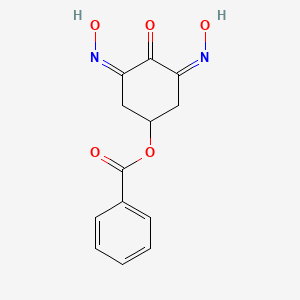
![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)